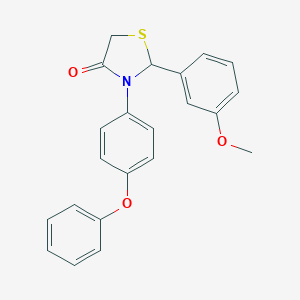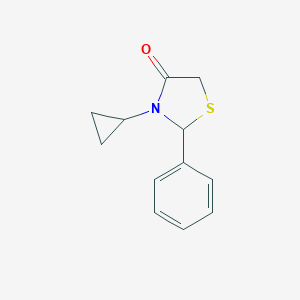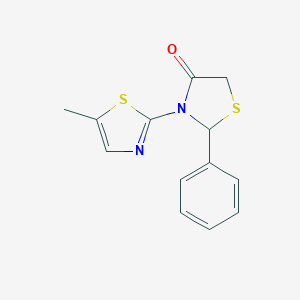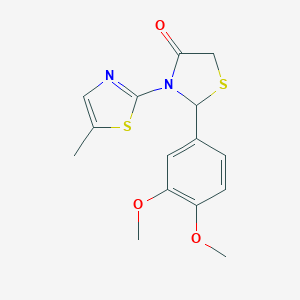![molecular formula C19H16ClN3O B502020 2-chloro-N-{3-[(4-pyridinylmethyl)amino]phenyl}benzamide CAS No. 426215-87-4](/img/structure/B502020.png)
2-chloro-N-{3-[(4-pyridinylmethyl)amino]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-{3-[(4-pyridinylmethyl)amino]phenyl}benzamide is a chemical compound with the molecular formula C18H14ClN3O. This compound is known for its unique structure, which includes a benzamide core substituted with a chloro group and a pyridinylmethylamino group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{3-[(4-pyridinylmethyl)amino]phenyl}benzamide typically involves the condensation of 2-chlorobenzoyl chloride with 3-[(4-pyridinylmethyl)amino]aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for reagent addition and temperature control can improve the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-chloro-N-{3-[(4-pyridinylmethyl)amino]phenyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: Products include reduced amines and other reduced derivatives.
科学研究应用
2-chloro-N-{3-[(4-pyridinylmethyl)amino]phenyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2-chloro-N-{3-[(4-pyridinylmethyl)amino]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Similar Compounds
- 2-chloro-N-(2-pyridinylmethyl)benzamide
- 2-chloro-N-(4-pyridinylmethyl)benzamide
- 2-chloro-N-(2-methylpyridinylmethyl)benzamide
Uniqueness
2-chloro-N-{3-[(4-pyridinylmethyl)amino]phenyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridinylmethylamino group enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
426215-87-4 |
|---|---|
分子式 |
C19H16ClN3O |
分子量 |
337.8g/mol |
IUPAC 名称 |
2-chloro-N-[3-(pyridin-4-ylmethylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H16ClN3O/c20-18-7-2-1-6-17(18)19(24)23-16-5-3-4-15(12-16)22-13-14-8-10-21-11-9-14/h1-12,22H,13H2,(H,23,24) |
InChI 键 |
TUGJJMIPZFZUPF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)NCC3=CC=NC=C3)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)NCC3=CC=NC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


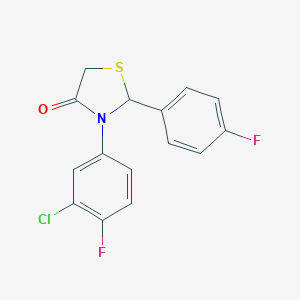
![1-[4-(Methylsulfanyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B501939.png)
![3-(2-Fluorophenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one](/img/structure/B501940.png)
![N-{4-[4-oxo-2-(3-phenoxyphenyl)-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B501941.png)
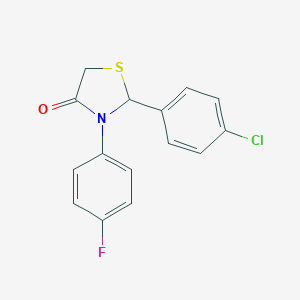
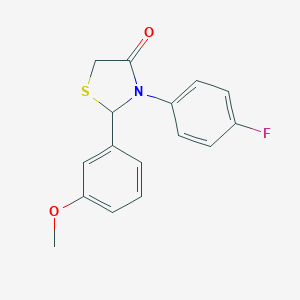
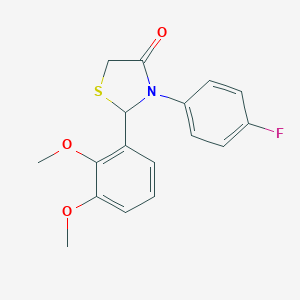
![3-(3-Methoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one](/img/structure/B501947.png)
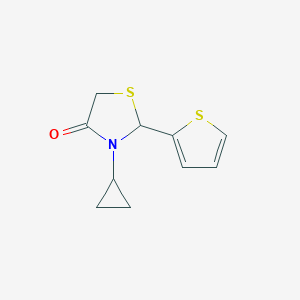
![2-(3,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B501952.png)
